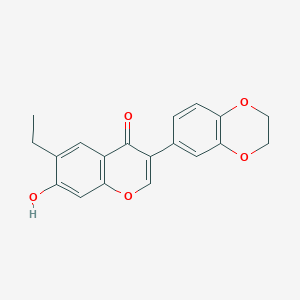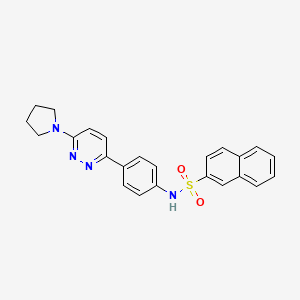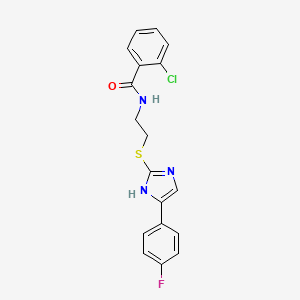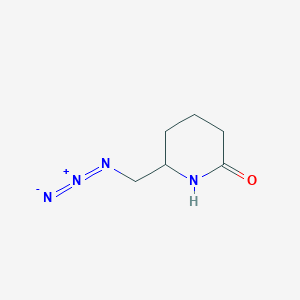
6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C24H16Cl2N2O2 and its molecular weight is 435.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- A benign methodology for the synthesis of substituted isoxazolines, closely related to the compound , has been developed using acetic acid aqueous solution under ultrasound irradiation. This method offers advantages like operational simplicity, higher yield, and environmental friendliness (Tiwari, Parvez, & Meshram, 2011).
Antimicrobial Activity
- Novel quinazolinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. A series involving the core structure of 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one has shown promising results against strains like Escherichia coli, Staphylococcus aureus, and others (Desai, Dodiya, Shihora, 2011).
Antitumor Activity
- Quinazoline derivatives with structural similarities have been studied for their potential as antitumor agents. These compounds, including variations of the core structure, have shown inhibitory effects against tumor cells in vitro, providing a basis for further research into their application as anti-cancer drugs (Zhang et al., 2019).
Synthesis Techniques
- Studies on the amination of chloroarylquinazolines have provided insights into producing derivatives, including those with phenylquinazoline structures. These methodologies contribute to the broader understanding of synthesizing complex quinazoline derivatives (Sedova & Shkurko, 1995).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the isoxazole ring, followed by the synthesis of the quinoline ring, and finally the coupling of the two rings to form the target compound.", "Starting Materials": [ "2-chlorophenylhydrazine", "2-chlorobenzaldehyde", "ethyl acetoacetate", "acetic anhydride", "sodium ethoxide", "4-chloroaniline", "benzaldehyde", "2-nitrobenzaldehyde", "ethyl cyanoacetate", "sodium methoxide", "acetic acid", "sodium hydroxide", "4-chlorobenzoic acid", "2-aminobenzoic acid", "2-chloro-4,5-dihydroisoxazole" ], "Reaction": [ "Synthesis of 2-chlorophenylhydrazine by reacting 2-chlorobenzaldehyde with hydrazine hydrate", "Synthesis of ethyl 2-chloro-2-(2-chlorophenyl)acetate by reacting 2-chlorophenylhydrazine with ethyl acetoacetate", "Synthesis of 5-(2-chlorophenyl)-4,5-dihydroisoxazole by reacting ethyl 2-chloro-2-(2-chlorophenyl)acetate with acetic anhydride and sodium ethoxide", "Synthesis of 4-chloro-N-(2-chlorophenyl)benzamide by reacting 4-chloroaniline with benzaldehyde", "Synthesis of 2-nitro-4-phenylquinoline by reacting 2-nitrobenzaldehyde with ethyl cyanoacetate and sodium methoxide", "Synthesis of 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one by coupling 5-(2-chlorophenyl)-4,5-dihydroisoxazole with 2-nitro-4-phenylquinoline in the presence of acetic acid and sodium hydroxide, followed by reduction with sodium dithionite and acetic acid, and finally cyclization with 4-chlorobenzoic acid" ] } | |
CAS番号 |
402951-63-7 |
分子式 |
C24H16Cl2N2O2 |
分子量 |
435.3 |
IUPAC名 |
6-chloro-3-[5-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C24H16Cl2N2O2/c25-15-10-11-19-17(12-15)22(14-6-2-1-3-7-14)23(24(29)27-19)20-13-21(30-28-20)16-8-4-5-9-18(16)26/h1-12,21H,13H2,(H,27,29) |
InChIキー |
OFUKKSPZMKXLAN-UHFFFAOYSA-N |
SMILES |
C1C(ON=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2707576.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate](/img/structure/B2707577.png)
![1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane](/img/structure/B2707581.png)
![1-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2707582.png)



![1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2707591.png)

![ethyl (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2707594.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2707597.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2707599.png)